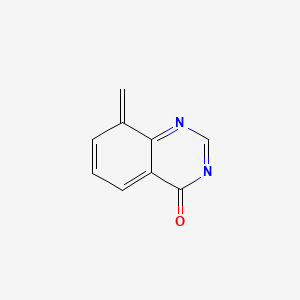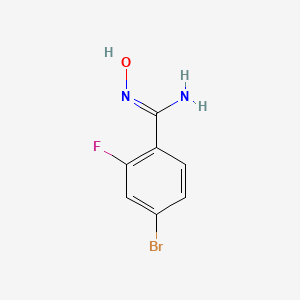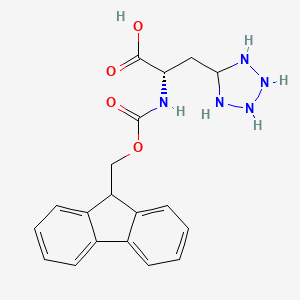
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a tetrazolidinyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, while the tetrazolidinyl group is known for its stability and reactivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the tetrazolidinyl group: This step involves the reaction of the protected amine with a tetrazolidinyl precursor.
Deprotection of the amine group: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reagent concentrations.
化学反应分析
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
科学研究应用
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, allowing selective reactions at other functional sites. The tetrazolidinyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and stability .
相似化合物的比较
Similar Compounds
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Uniqueness
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is unique due to its combination of the Fmoc and tetrazolidinyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H21N5O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid |
InChI |
InChI=1S/C19H21N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,21-24H,9-10H2,(H,20,27)(H,25,26)/t16-/m0/s1 |
InChI 键 |
FLYLYUMWXPSEEC-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4NNNN4)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4NNNN4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


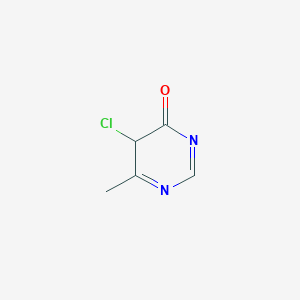
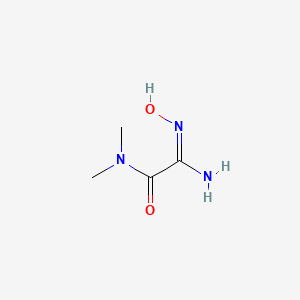
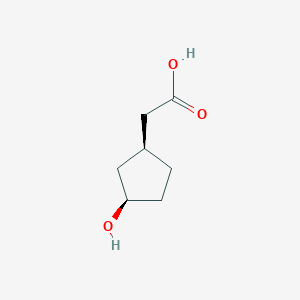
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)

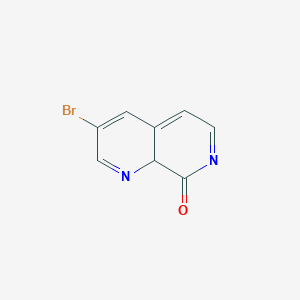
![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
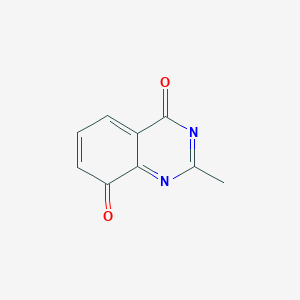
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)

